

# A Comprehensive Technical Guide to the Spectral Analysis of 2-Ethoxy-5-nitroaniline

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## Compound of Interest

Compound Name: 2-Ethoxy-5-nitroaniline

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This technical guide provides a detailed overview of the spectral data and interpretation for **2-ethoxy-5-nitroaniline**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from the close structural analog, 2-methoxy-5-nitroaniline, and established principles of spectroscopic interpretation to present a comprehensive analysis. The information herein serves as a robust reference for researchers and professionals involved in the characterization of similar small molecules.

## Chemical Structure and Properties

**2-Ethoxy-5-nitroaniline** is an aromatic compound with the chemical formula  $C_8H_{10}N_2O_3$  and a molecular weight of 182.18 g/mol <sup>[1][2]</sup>. Its structure features a benzene ring substituted with an ethoxy group, a nitro group, and an amino group. These functional groups are key to its chemical reactivity and are the primary focus of spectroscopic analysis.

Molecular Structure:

Caption: Chemical structure of **2-Ethoxy-5-nitroaniline**.

## Spectral Data Summary

The following tables summarize the expected spectral data for **2-ethoxy-5-nitroaniline** based on analysis of its functional groups and comparison with analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.9	d	1H	Ar-H (H-6)
~7.6 - 7.7	dd	1H	Ar-H (H-4)
~6.8 - 6.9	d	1H	Ar-H (H-3)
~4.8 - 5.0	br s	2H	-NH <sub>2</sub>
~4.1 - 4.2	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.4 - 1.5	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~150 - 152	C-2 (C-O)
~141 - 143	C-5 (C-NO <sub>2</sub> )
~136 - 138	C-1 (C-NH <sub>2</sub> )
~120 - 122	C-4
~115 - 117	C-6
~108 - 110	C-3
~64 - 66	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14 - 16	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3500	Medium, Sharp	N-H stretch (asymmetric)
3300 - 3400	Medium, Sharp	N-H stretch (symmetric)
2850 - 3000	Medium	C-H stretch (aliphatic)
1580 - 1620	Strong	N-H bend
1500 - 1550	Strong	NO <sub>2</sub> stretch (asymmetric)
1330 - 1370	Strong	NO <sub>2</sub> stretch (symmetric)
1200 - 1250	Strong	C-O-C stretch (asymmetric)
1020 - 1075	Medium	C-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
182	[M] <sup>+</sup> (Molecular Ion)
153	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
136	[M - NO <sub>2</sub> ] <sup>+</sup>
108	[M - NO <sub>2</sub> - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>

Table 5: Predicted UV-Vis Spectral Data

λ <sub>max</sub> (nm)	Solvent	Interpretation
~230 - 240	Ethanol	π → π* transition
~380 - 410	Ethanol	n → π* transition (charge transfer)

## Spectral Interpretation

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and ethoxy protons. The aromatic region will display three signals corresponding to the three protons on the benzene ring. The electron-withdrawing nitro group and electron-donating amino and ethoxy groups will cause these signals to appear in the downfield region. The protons of the amino group are expected to produce a broad singlet. The ethoxy group will be characterized by a quartet for the methylene ( $-\text{CH}_2-$ ) protons and a triplet for the methyl ( $-\text{CH}_3$ ) protons, a classic ethyl split pattern.

The carbon NMR spectrum is predicted to show eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The carbons directly attached to the electronegative oxygen, nitrogen, and nitro groups (C-1, C-2, and C-5) are expected to be the most downfield. The chemical shifts of the aliphatic carbons of the ethoxy group will appear in the upfield region.

The infrared spectrum will be dominated by absorptions from the key functional groups. Two sharp peaks in the  $3300\text{--}3500\text{ cm}^{-1}$  region are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine ( $-\text{NH}_2$ ). Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro ( $-\text{NO}_2$ ) group are expected around  $1500\text{--}1550\text{ cm}^{-1}$  and  $1330\text{--}1370\text{ cm}^{-1}$ , respectively. The presence of the ethoxy group will be confirmed by C-O-C stretching bands.

The mass spectrum should exhibit a molecular ion peak at an  $m/z$  of 182, corresponding to the molecular weight of **2-ethoxy-5-nitroaniline**. Common fragmentation patterns would include the loss of the ethyl group ( $[M - 29]$ ), the nitro group ( $[M - 46]$ ), and subsequent fragmentations of the aromatic ring.

The UV-Visible spectrum is expected to show two main absorption bands. A higher energy band in the UV region (around  $230\text{--}240\text{ nm}$ ) can be attributed to  $\pi \rightarrow \pi^*$  transitions within the aromatic system. A lower energy band in the visible region (around  $380\text{--}410\text{ nm}$ ) is characteristic of  $n \rightarrow \pi^*$  transitions, often referred to as a charge-transfer band, which is common in nitroaniline derivatives and is responsible for their color.

## Experimental Protocols

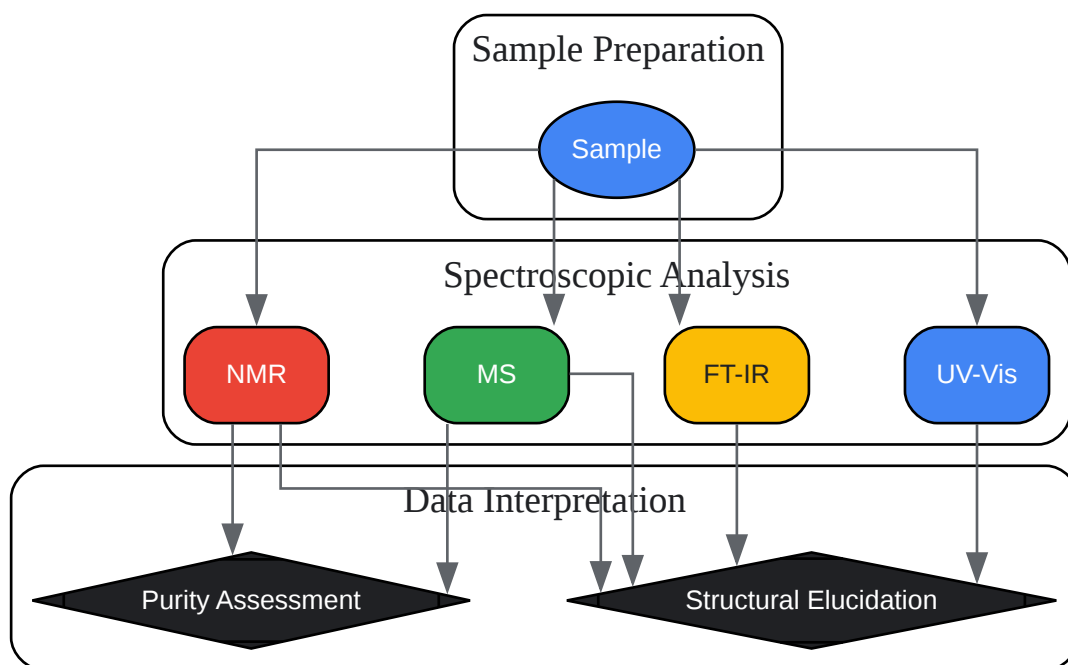
The following are detailed, generalized protocols for the acquisition of spectral data for **2-ethoxy-5-nitroaniline**.

- Sample Preparation:
  - Weigh approximately 10-20 mg of **2-ethoxy-5-nitroaniline**.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
  - Spectrometer: 300 MHz or higher (e.g., Bruker AM-300).
  - Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
  - Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra at room temperature.
  - For  $^1\text{H}$  NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **2-ethoxy-5-nitroaniline** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation:
  - Spectrometer: FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher).
- Data Acquisition:
  - Record the spectrum in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

- Acquire a background spectrum of the empty sample compartment before running the sample.
- Sample Preparation:
  - Prepare a dilute solution of **2-ethoxy-5-nitroaniline** in a volatile organic solvent (e.g., methanol or acetonitrile).
- Instrumentation:
  - Mass Spectrometer: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-300).
- Sample Preparation:
  - Prepare a stock solution of **2-ethoxy-5-nitroaniline** of a known concentration in a UV-grade solvent (e.g., ethanol or methanol).
  - Prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation:
  - Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Use a quartz cuvette with a 1 cm path length.
  - Record the spectrum over a wavelength range of 200-800 nm.
  - Use the pure solvent as a blank.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2-ethoxy-5-nitroaniline**.



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Caption: Workflow for the spectral analysis of **2-ethoxy-5-nitroaniline**.

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## References

- 1. 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) <sup>1</sup>H NMR [m.chemicalbook.com]
- 2. 2-Methoxy-5-nitroaniline | SIELC Technologies [sielc.com]
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